molecular formula C16H22Mg B8117756 Bis(3-propyl-2,4-cyclopentadienyl) magnesium

Bis(3-propyl-2,4-cyclopentadienyl) magnesium

Cat. No.: B8117756
M. Wt: 238.65 g/mol
InChI Key: GTLNCANDXCIVJA-UHFFFAOYSA-N
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Description

Bis(3-propyl-2,4-cyclopentadienyl) magnesium is a compound with the molecular formula C16H22Mg . It is related to Bis(cyclopentadienyl)magnesium (II), which is a popular p-doping precursor for GaN materials in the industry . This compound has been applied as a precursor for chemical vapor infiltration (CVI) of magnesium metal film on carbon foams at 700-775°C substrate temperature .

Safety and Hazards

Bis(3-propyl-2,4-cyclopentadienyl) magnesium, like other similar compounds, is likely to be highly reactive and potentially hazardous. For instance, Magnesocene is known to catch fire spontaneously if exposed to air and releases flammable gas in contact with water . It also causes severe skin burns and eye damage .

Future Directions

A recent study reported an in situ carbon doping method for fabricating p-type hexagonal boron nitride thin films with a halide vapor phase epitaxy system by introducing bis(cyclopentadienyl) magnesium as a doping gas . This suggests potential future applications of Bis(3-propyl-2,4-cyclopentadienyl) magnesium in the fabrication of semiconductor materials.

Properties

InChI

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLNCANDXCIVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[Mg]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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